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Compound of Interest

Compound Name: H-Gly-D-Tyr-OH

Cat. No.: B11749848

For researchers, scientists, and drug development professionals, the precise characterization
of synthetic peptides is a critical step in ensuring their purity, identity, and structural integrity.
This technical guide provides an in-depth overview of the expected spectroscopic data for the
dipeptide H-Gly-D-Tyr-OH, covering Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a combination
of theoretical values and experimental data from closely related analogs, such as H-Gly-L-Tyr-
OH, due to the limited availability of published experimental spectra for the D-isomeric form.

Molecular Structure and Properties

H-Gly-D-Tyr-OH is a dipeptide composed of an N-terminal glycine residue and a C-terminal D-
tyrosine residue. Its structure incorporates the achiral and flexible glycine with the aromatic and
chiral D-tyrosine, which possesses a phenolic hydroxyl group.

e Molecular Formula: C11H14N204
e Molecular Weight: 238.24 g/mol

o CAS Number: 133706-65-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of peptides in
solution. Both *H and 3C NMR provide detailed information about the chemical environment of
individual atoms.
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'H NMR Spectroscopy

The *H NMR spectrum of H-Gly-D-Tyr-OH will show distinct signals for the protons of the
glycine and D-tyrosine residues. The chemical shifts are influenced by the solvent, pH, and
temperature. The following table summarizes the expected chemical shifts in a common NMR
solvent like D20.

) Expected Chemical o Coupling Constant

Proton Assignment _ Multiplicity

Shift (8, ppm) (J, Hz)
Gly-aCH:z ~3.6-3.8 s (or ABQ)
D-Tyr-aCH ~4.0-4.2 dd ~8, ~5
D-Tyr-BCH:z ~2.9-3.1 m
D-Tyr-Aromatic (2,6-

~7.0-7.2 d ~8.5
H)
D-Tyr-Aromatic (3,5-

~6.7 - 6.9 d ~8.5

H)

Note: Chemical shifts are approximate and can vary based on experimental conditions. The
multiplicity of Gly-aCH2 can appear as a singlet or an AB quartet depending on the rotational
freedom around the peptide bond.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the dipeptide. The
expected chemical shifts are summarized below.
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Carbon Assignment Expected Chemical Shift (8, ppm)
Gly-Ca ~43

Gly-C=0 ~172

D-Tyr-Ca ~56

D-Tyr-Cp ~37

D-Tyr-Cy (aromatic C-ipso) ~128

D-Tyr-Cd (aromatic C-ortho) ~131

D-Tyr-Ce (aromatic C-meta) ~116

D-Tyr-C( (aromatic C-para) ~156

D-Tyr-C=0 ~175

Note: Aromatic carbon assignments can be confirmed with 2D NMR techniques.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of H-Gly-D-Tyr-OH in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., D20, DMSO-ds). For observation of exchangeable amide
and hydroxyl protons, a solvent system like 90% H20/10% D20 can be used.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and sensitivity.

o Data Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Acquire a proton-decoupled 13C NMR spectrum.

o For unambiguous assignments, two-dimensional NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. For peptides, the amide | and amide Il bands are
particularly diagnostic.

o Expected Wavenumber .
Vibrational Mode Intensity
(cm™)

O-H stretch (phenol &

) ] 3500 - 2500 Strong, Broad

carboxylic acid)
N-H stretch (amine) 3400 - 3200 Medium
C-H stretch (aromatic) 3100 - 3000 Medium
C-H stretch (aliphatic) 3000 - 2850 Medium
C=0 stretch (carboxylic acid) ~1710 Strong
Amide | (C=0 stretch) ~1650 Strong
Amide Il (N-H bend and C-N

~1540 Strong
stretch)
C=C stretch (aromatic) 1600 - 1450 Medium
C-O stretch (phenol) ~1250 Strong

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet by
grinding a small amount of the peptide with dry KBr powder and pressing it into a thin,
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat
solid.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. A
background spectrum of the pure KBr pellet or the empty ATR crystal should be acquired and
subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and
elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm
the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides
structural information through fragmentation analysis.

l:ngh_Resnluimn_Mass_Spchmmﬂr_y (HRMS)

Calculated m/z

[M+H]* 239.1026
[M+Na]* 261.0845
[M-H]- 237.0881

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the protonated molecular ion [M+H]* will primarily
cleave the peptide bond, generating b- and y-ions.

lon Type Sequence Theoretical m/z
b1 Gly 58.03
y1 D-Tyr 182.08

Note: The observation of an immonium ion for tyrosine at m/z 136.08 is also a strong indicator
of its presence.

Experimental Protocol for Mass Spectrometry

o Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water
and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation for
positive ion mode. A typical concentration is in the low micromolar range.

e Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution
mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
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o Data Acquisition:
o Acquire a full scan mass spectrum to identify the protonated molecular ion.

o For structural confirmation, perform a product ion scan (MS/MS) on the isolated precursor
ion (e.g., m/z 239.10) to generate a fragmentation spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a dipeptide like H-Gly-D-Tyr-OH.
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Peptide Synthesis & Purification
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Y
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Integrate Spectroscopic Data

Structure & Purity Confirmation

Click to download full resolution via product page
Caption: Workflow for the spectroscopic characterization of H-Gly-D-Tyr-OH.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of H-
Gly-D-Tyr-OH]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b11749848#spectroscopic-data-nmr-ir-mass-spec-of-
h-gly-d-tyr-oh]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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